2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrazolopyridazine core, an isoxazole ring, and a thioacetamide linkage, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Pyrazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions to form the pyrazolopyridazine ring system.
Introduction of the Isopropyl and p-Tolyl Groups: These groups can be introduced via alkylation reactions using isopropyl halides and p-tolyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Thioacetamide Linkage Formation: The thioacetamide moiety is typically introduced through a nucleophilic substitution reaction where a thiol group reacts with an acetamide derivative.
Attachment of the Isoxazole Ring: The final step involves the formation of the isoxazole ring, which can be achieved through cyclization reactions involving nitrile oxides and alkenes or alkynes under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazolopyridazine ring, potentially leading to the formation of amines or reduced heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Reduced Heterocycles: From reduction reactions.
Functionalized Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug discovery, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Studies might focus on its efficacy, safety, and mechanism of action in treating conditions such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or bioactivity. It might also find applications in the production of specialty chemicals or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide: Unique due to its specific combination of functional groups and ring systems.
Other Pyrazolopyridazine Derivatives: Similar core structure but different substituents, leading to variations in reactivity and biological activity.
Isoxazole-Containing Compounds: Share the isoxazole ring but differ in other structural elements, affecting their overall properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with a multi-functional structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound features:
- Pyrazolo[3,4-d]pyridazine core : A fused ring system that is known for its biological activity.
- Thioether group : Enhances lipophilicity and potential interactions with biological targets.
- Isoxazole ring : Contributes to the compound's pharmacological properties.
The molecular formula is C20H25N5O2S with a molecular weight of approximately 399.51 g/mol.
The biological activity of this compound likely involves:
- Enzyme inhibition : The structure allows it to interact with various enzymes, potentially modulating their activity.
- Receptor binding : It may act on specific receptors, influencing cellular signaling pathways.
- Gene expression modulation : The compound could affect transcription factors or other regulatory proteins involved in gene expression.
Antimicrobial Properties
Preliminary studies indicate that the compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has shown promising results regarding the anticancer properties of this compound. Its structure resembles known kinase inhibitors, allowing it to target specific oncogenic pathways. For instance, it has been noted to inhibit cell proliferation in certain cancer cell lines through apoptosis induction.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties , potentially modulating cytokine production and inflammatory pathways. This could make it a candidate for treating inflammatory diseases.
Case Studies and Experimental Data
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In vitro Studies : Several studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Cell Line IC50 (µM) MCF-7 12.5 A549 10.0 - Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis in cancer cells via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations ranging from 5 to 20 µg/mL.
Synthesis Pathway
The synthesis of this compound involves several key steps:
- Formation of the Pyrazolo[3,4-d]pyridazine Core : Cyclization of hydrazine derivatives with diketones under controlled conditions.
- Introduction of Alkyl Groups : Alkylation using isopropyl and p-tolyl halides.
- Thioether Formation : Nucleophilic substitution to introduce the thioacetamide group.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-12(2)19-16-10-22-27(15-7-5-13(3)6-8-15)20(16)21(25-24-19)30-11-18(28)23-17-9-14(4)29-26-17/h5-10,12H,11H2,1-4H3,(H,23,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHGLMHRPLRKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NC4=NOC(=C4)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.